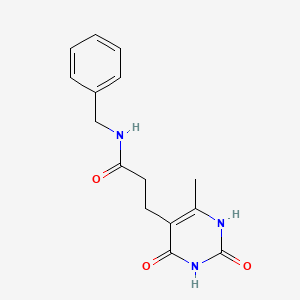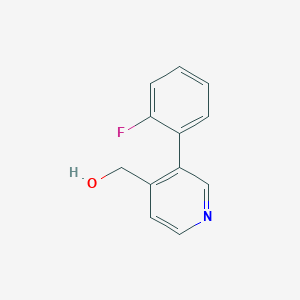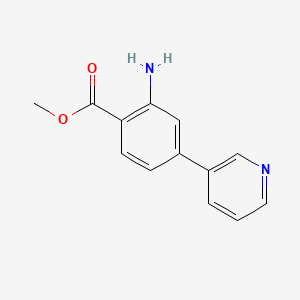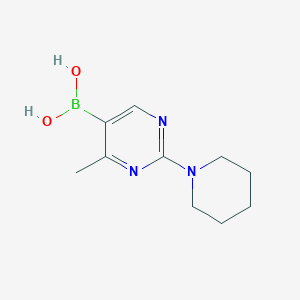
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine moiety and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors, such as amidines and β-diketones.
Piperidine Substitution: The piperidine moiety is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrimidine ring.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrimidine moieties.
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity . The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity for its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid include other boronic acid derivatives with different substituents on the pyrimidine ring or variations in the piperidine moiety . For example:
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic ester: An esterified form that may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16BN3O2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-9(11(15)16)7-12-10(13-8)14-5-3-2-4-6-14/h7,15-16H,2-6H2,1H3 |
InChI Key |
VVNFVPFLBNNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


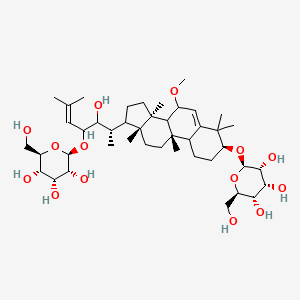
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
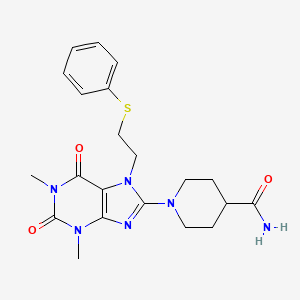
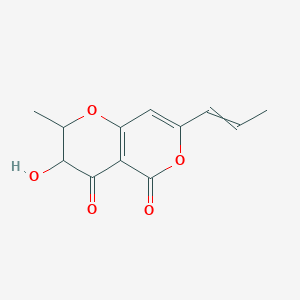
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
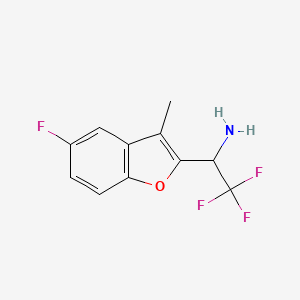
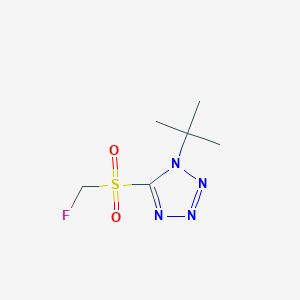
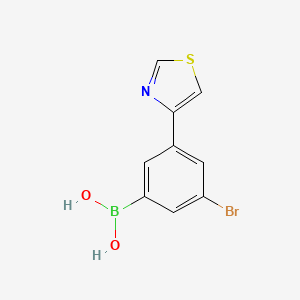

![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
